
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate Dibarium Salt-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3: is a biochemical compound with the molecular formula C13H12D3N4O12P•2Ba and a molecular weight of 727.92 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 involves multiple steps, starting from the appropriate ribose and imidazole derivatives. The reaction conditions typically include controlled temperatures and pH levels to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The process would include stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Utilized in the study of metabolic pathways, particularly those involving purine biosynthesis.
Medicine: Investigated for its potential role in understanding diseases related to purine metabolism, such as certain genetic disorders.
Industry: Employed in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism of action of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 involves its role as a substrate in enzymatic reactions. It facilitates the production of adenine and guanine, which are crucial nucleotide building blocks for DNA and RNA. This compound interacts with specific enzymes in the purine biosynthesis pathway, influencing the overall metabolic process .
類似化合物との比較
5-Aminoimidazole-4-carboxamide Ribose 5’-Phosphate: Another compound involved in purine biosynthesis.
AICA-Riboside: A precursor of the monophosphate derivative 5-amino-4-imidazole carboxamide ribonucleoside 5’-phosphate.
SAICAR: A ribotide that can lose its phosphate group to form succinylaminoimidazolecarboxamide riboside.
Uniqueness: N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 is unique due to its specific deuterium labeling (d3), which makes it particularly useful in proteomics research for tracking and studying metabolic pathways .
特性
分子式 |
C13H15Ba2N4O12P |
|---|---|
分子量 |
727.9 g/mol |
IUPAC名 |
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]-2,3,3-trideuteriobutanedioate;barium(2+) |
InChI |
InChI=1S/C13H19N4O12P.2Ba/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);;/q;2*+2/p-4/t4-,5+,8+,9+,12+;;/m0../s1/i1D2,4D;; |
InChIキー |
PPKOPCLLXBFYGS-WRYOMJGBSA-J |
異性体SMILES |
[2H][C@@](C(=O)[O-])(C([2H])([2H])C(=O)[O-])NC(=O)C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N.[Ba+2].[Ba+2] |
正規SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
![[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13848699.png)
ruthenium(II)](/img/structure/B13848702.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)
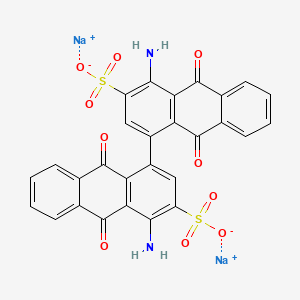
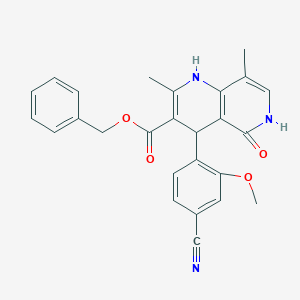
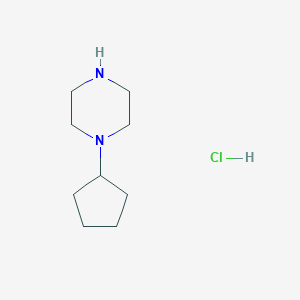
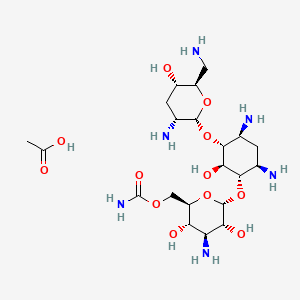
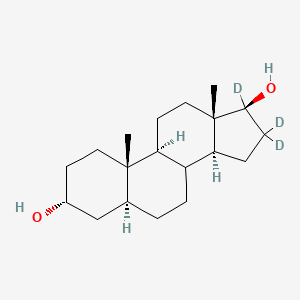
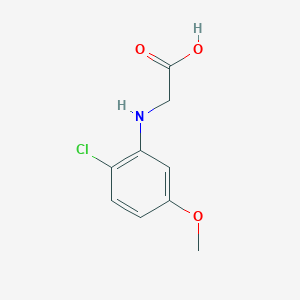
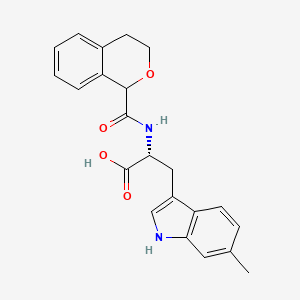
![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
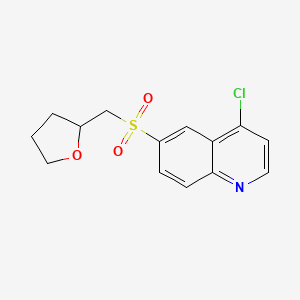
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
